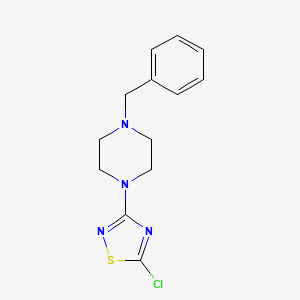

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine

Übersicht

Beschreibung

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 5-chloro-1,2,4-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate chlorinating agents under controlled conditions to form 5-chloro-1,2,4-thiadiazole.

Substitution Reaction: The 5-chloro-1,2,4-thiadiazole is then reacted with piperazine in the presence of a base to form 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine.

Benzylation: Finally, the piperazine derivative is benzylated using benzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom on the thiadiazole ring is highly electrophilic, enabling nucleophilic displacement reactions. This reactivity is critical for generating derivatives with enhanced biological or physicochemical properties.

Reaction with Piperazines and Amines

-

Conditions : Reflux in dry benzene or ethanol with a base (e.g., triethylamine).

-

Example :

Intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide reacts with substituted piperazines to yield acetamide-linked thiadiazole-piperazine hybrids .

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chloro-thiadiazole | Piperazine derivatives | 4-Amino-5-aryl-triazole-3-thiones | 52–88 | |

| 5-Chloro-thiadiazole | Benzyl piperidine | Thiadiazole-piperidine hybrids | 89–91 |

Reaction with Thiols

-

Carbon disulfide reacts with hydrazine derivatives under basic conditions to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole-3-thiols (e.g., compound 5 in ).

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring participate in alkylation, acylation, and cross-coupling reactions.

Acylation Reactions

-

Conditions : Reaction with acyl chlorides or anhydrides in pyridine or DCM.

Alkylation and Arylation

-

Suzuki–Miyaura Coupling : The piperazine nitrogen can undergo palladium-catalyzed cross-coupling with aryl halides (e.g., synthesis of Palbociclib analogs) .

-

Buchwald–Hartwig Amination : Used to introduce aromatic groups at the piperazine nitrogen .

Metal Coordination and Complexation

The sulfur and nitrogen atoms in the thiadiazole ring enable coordination with transition metals, forming complexes with potential catalytic or therapeutic applications.

Palladium Complexes

-

Thiosemicarbazones derived from thiadiazoles react with K₂[PdCl₄] to form square-planar Pd(II) complexes (e.g., 71a–d in ).

| Ligand | Metal Salt | Complex | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiadiazole-thiosemicarbazone | K₂[PdCl₄] | Pd(II) complex | 2.32–3.21 µg/mL |

Cyclization and Heterocycle Formation

The thiadiazole ring participates in cyclocondensation reactions to form fused heterocycles.

Triazolo-Thiadiazole Formation

-

Hydrazide derivatives of thiadiazoles react with CS₂ in pyridine to form 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles (e.g., compound 5 , 67% yield) .

-

Mechanism : Nucleophilic attack followed by H₂S elimination and cyclization .

Electrophilic Aromatic Substitution

The electron-deficient thiadiazole ring can undergo nitration or sulfonation, though such reactions are less common due to the ring’s stability.

Key Research Findings

-

Anticancer Activity : Derivatives with benzylpiperidine or o-ethoxyphenyl groups on the piperazine ring exhibit potent cytotoxicity (IC₅₀ = 2.32–5.36 µg/mL against MCF-7 cells) .

-

Antimicrobial Potential : Thiol-containing derivatives (e.g., 5 ) show activity against S. aureus and E. coli .

-

Enzyme Inhibition : Fluorobenzylpiperazine-thiadiazole hybrids act as competitive inhibitors of tyrosinase .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C13H15ClN4S

- Molecular Weight : 294.8 g/mol

- CAS Number : 887623-93-0

- Key Structural Features :

- A piperazine ring that enhances solubility and bioavailability.

- A 5-chloro-1,2,4-thiadiazole moiety known for its pharmacological properties.

Biological Activities

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine exhibits various biological activities that make it a candidate for pharmaceutical development:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains and fungi .

- Anticancer Properties : Research indicates potential anticancer effects due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in specific cancer lines .

- CNS Activity : Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

In another study focused on cancer cell lines, the compound was found to induce cell cycle arrest and apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. These findings suggest that further development could lead to new cancer therapies.

Applications Summary Table

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition zones observed |

| Anticancer Properties | Induces apoptosis in cancer cell lines | Cell cycle arrest noted; potential for therapy |

| CNS Activity | Possible interactions with neurotransmitter systems | Further research needed for therapeutic applications |

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)pyrazole: Contains a pyrazole ring instead of piperazine.

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)imidazole: Features an imidazole ring in place of piperazine.

Uniqueness

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is unique due to the combination of its piperazine ring and thiadiazole moiety, which confer specific chemical and biological properties. The presence of the benzyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies, including in vitro and in vivo findings.

- Molecular Formula : C13H15ClN4S

- Molecular Weight : 294.8 g/mol

- CAS Number : 887623-93-0

- Density : 1.346 g/cm³ (predicted)

- Boiling Point : 424.2 °C (predicted)

- pKa : 6.26 (predicted) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those related to piperazine structures. The compound has shown significant cytotoxicity against various cancer cell lines:

In Vitro Studies

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values :

Table 1: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |

| 4e | HepG2 | 5.36 | Cell cycle arrest at G2/M phase |

| Control | - | 10.10 | Standard chemotherapy agent (5-FU) |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

In Vitro Antibacterial Studies

A series of piperazine derivatives have been synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Notably:

- Compounds derived from thiadiazole structures demonstrated effective antibacterial activity with MIC values as low as 0.06 µg/mL against Staphylococcus aureus .

Table 2: Antibacterial Activity

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4e | Staphylococcus aureus | 0.06 | Strong antibacterial |

| Control | Ciprofloxacin | - | Standard antibiotic |

Case Studies and Research Findings

In vivo studies have further established the potential of these compounds:

- A study demonstrated that a derivative similar to this compound effectively targeted tumor cells in a sarcoma model using radioactive tracing techniques .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural modifications:

- Substituting different moieties on the piperazine ring can enhance cytotoxicity.

- The position of chlorine atoms on the benzyl moiety affects antibacterial potency.

Eigenschaften

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c14-12-15-13(16-19-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRTWWAKVGSKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NSC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181641 | |

| Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887623-93-0 | |

| Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887623-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.